4-[2-(Methylamino)ethyl]pyridine
Overview
Description
4-[2-(Methylamino)ethyl]pyridine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, where a 2-(methylamino)ethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with 2-(methylamino)ethylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 4-pyridinecarboxaldehyde with 2-(methylamino)ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and reductive amination are commonly employed techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylamino)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced pyridine derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
4-[2-(Methylamino)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(Methylamino)ethyl]pyridine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
4-[2-(Methylamino)ethyl]pyridine can be compared with other similar compounds, such as:
2-(Methylamino)pyridine: This compound has the methylamino group attached to the second position of the pyridine ring, leading to different reactivity and applications.
4-(Methylamino)pyridine: Here, the methylamino group is directly attached to the fourth position of the pyridine ring, without the ethyl spacer, resulting in distinct chemical properties.
2-(2-Methylaminoethyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUGNURVLWJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204075 | |
Record name | 4-(2-(Methylamino)ethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-55-4 | |
Record name | N-Methyl-4-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55496-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(Methylamino)ethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055496554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(Methylamino)ethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[2-(pyridin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction involving 4-[2-(Methylamino)ethyl]pyridine described in the research?
A1: The research primarily focuses on the nucleophilic addition reaction of this compound with the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane [, ]. This reaction leads to the formation of trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine [].
Q2: How does the reactivity of this compound compare to its isomers, 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, in the described reaction?
A2: Interestingly, the research reveals distinct reactivity patterns among the isomers. While this compound successfully reacts with the aziridine to yield the desired diamine product, both the 2- and 4- isomers undergo a different reaction pathway []. Instead of ring-opening the aziridine, they form dimeric products, N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] and N-methyl-N,N-di[2-(4-pyridyl)ethylamine], respectively, under the same reaction conditions []. This difference in reactivity highlights the influence of the pyridine nitrogen's position on the reaction outcome.
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